N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H19N3O3S2 and its molecular weight is 317.42. The purity is usually 95%.
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Scientific Research Applications
Reactive Alpha-oxoaldehyde Compounds in Biological Systems
Research on methylglyoxal (MG), a reactive alpha-oxoaldehyde, illustrates the biological significance of similar reactive compounds. MG modifies proteins to form advanced glycation end-products (AGEs), implicated in diabetes complications and neurodegenerative diseases. This context emphasizes the importance of understanding the biochemical behavior and potential therapeutic targeting of reactive compounds including those structurally related to the queried chemical (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis and Applications of Thiadiazoles
Thiadiazoles are synthesized through various chemical reactions, such as the oxidative dimerization of thioamides, and are known for their broad applications, including their role as intermediates in the synthesis of pharmaceuticals (Takikawa, Shimada, Kazuto Sato, Shinichi Sato, & Takizawa, 1985). This highlights the relevance of synthetic strategies and the potential pharmaceutical applications of thiadiazole derivatives.
Medicinal Chemistry: Anticancer and Antimicrobial Agents
The thiadiazole scaffold is frequently utilized in medicinal chemistry for designing compounds with anticancer and antimicrobial activities. For instance, novel Schiff’s bases containing a thiadiazole scaffold demonstrated promising in vitro anticancer activity against several human cancer cell lines, underscoring the therapeutic potential of thiadiazole derivatives (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017). Additionally, derivatives incorporating the thiazole motif have been synthesized and evaluated as potent anticancer agents, indicating the significance of thiazole and thiadiazole moieties in drug discovery (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-9-10(20-15-14-9)11(17)13-8-12(18-5-4-16)2-6-19-7-3-12/h16H,2-8H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLCDRWNPPRPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCSCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.